molecular formula C16H15FN2O4 B10909939 N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide

N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide

Cat. No.: B10909939
M. Wt: 318.30 g/mol
InChI Key: DLMLVUOMAOMOIF-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an acetyl group, and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE typically involves the following steps:

    Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxyacetyl chloride.

    Coupling with Methoxybenzohydrazide: The intermediate is then reacted with 4-methoxybenzohydrazide in a suitable solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenoxy and methoxybenzohydrazide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-N-(1-NAPHTHYL)ACETAMIDE
  • 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE
  • 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE

Uniqueness

N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both the fluorophenoxy and methoxybenzohydrazide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15FN2O4

Molecular Weight

318.30 g/mol

IUPAC Name

N'-[2-(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide

InChI

InChI=1S/C16H15FN2O4/c1-22-13-6-2-11(3-7-13)16(21)19-18-15(20)10-23-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

DLMLVUOMAOMOIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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